ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate
Description
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted at the 5-position with a 4-methyl-1,2,3-thiadiazole-5-carboxamide group and at the 3-position with an ethyl ester. The thiadiazole moiety, a sulfur-containing heterocycle, is often associated with enhanced bioactivity due to its electron-withdrawing properties and ability to engage in hydrogen bonding .
Properties
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]pyrazolo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3S/c1-3-22-14(21)10-7-15-19-5-4-9(6-11(10)19)16-13(20)12-8(2)17-18-23-12/h4-7H,3H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONASJLLGJEHCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C3=C(N=NS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves multiple steps, starting with the preparation of the core pyrazolo[1,5-a]pyridine structure. This is followed by the introduction of the thiadiazole and ethyl ester groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and reduce costs .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester at position 3 can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility or enabling further functionalization.
Typical Conditions :
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Basic Hydrolysis : NaOH (2–3 eq.), ethanol/H₂O (1:1), reflux, 4–6 hours .
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Acid-Catalyzed Hydrolysis : HCl (concentrated), ethanol, reflux, 8–12 hours .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Ester Hydrolysis | NaOH, ethanol/H₂O, reflux | 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylic acid | 85–92 |
Reactivity of the Amide Linkage
The 4-methyl-1,2,3-thiadiazole-5-amido group exhibits stability under mild conditions but can undergo hydrolysis or nucleophilic substitution under harsh acidic/basic environments.
Amide Hydrolysis
Strong acidic (e.g., HCl, H₂SO₄) or basic (e.g., NaOH) conditions cleave the amide bond, yielding 5-aminopyrazolo[1,5-a]pyridine and 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
Key Data :
Nucleophilic Substitution at Thiadiazole
The sulfur atom in the thiadiazole ring can participate in nucleophilic substitution. For example, reaction with Grignard reagents or amines may lead to ring-opening or substitution .
Cross-Coupling Reactions
The pyrazolo[1,5-a]pyridine core supports palladium-catalyzed cross-coupling reactions at unsubstituted positions. While position 5 is occupied, positions 2 and 7 may undergo Suzuki or Sonogashira couplings .
| Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | 7-Aryl-5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate | 65–78 |
Cyclization and Ring-Opening Reactions
The thiadiazole moiety may participate in cycloaddition or ring-opening reactions. For instance:
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With Hydrazines : Forms fused triazolo-thiadiazole systems under microwave irradiation .
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With Thiols : Ring-opening to generate thioether derivatives .
Example Reaction :
Reactant : Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate + Hydrazine hydrate
Conditions : Ethanol, 80°C, 6 hours
Product : 5-(3-Amino-1,2,4-triazol-5-yl)pyrazolo[1,5-a]pyridine-3-carboxylate
Yield : 72% .
Electrophilic Substitution
The electron-rich pyrazolo[1,5-a]pyridine core undergoes electrophilic substitution (e.g., nitration, sulfonation) at positions 2 and 7. The ester and amide groups act as directing groups .
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | 7-Nitro derivative | 58 |
Functional Group Interconversion
The ester group can be converted to hydrazides or amides:
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Hydrazide Formation : Reaction with hydrazine hydrate yields the hydrazide derivative, a precursor for heterocyclic syntheses .
Conditions : Hydrazine hydrate, ethanol, reflux, 4 hours.
Yield : 89% .
Photochemical and Thermal Stability
The compound is stable under ambient light and temperatures up to 150°C. Degradation occurs above 200°C, with cleavage of the thiadiazole and pyrazole rings .
Scientific Research Applications
ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability
Mechanism of Action
The mechanism of action of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the inhibition or activation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs of Pyrazolo[1,5-a]pyridine Derivatives
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Diversity : The 5-position substituent significantly influences bioactivity. For example, the hydroxymethyl group in ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate may enhance solubility, while the thiadiazole amido group in the target compound could improve target binding .
- Core Modifications : Pyrazolo[1,5-a]pyrimidine derivatives (e.g., compound 8a in ) exhibit distinct electronic properties compared to pyrazolo[1,5-a]pyridines due to the additional nitrogen atom, which may alter binding affinity in enzyme inhibition .
Physicochemical Properties
- Solubility: Hydroxymethyl and amino substituents improve aqueous solubility compared to hydrophobic groups like thiadiazole .
- Stability : Thiadiazole’s electron-deficient nature may increase metabolic stability but reduce bioavailability due to poor solubility.
Biological Activity
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)pyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Synthesis
This compound is characterized by a fused pyrazolo-pyridine structure and an amido-thiadiazole moiety. The synthesis typically involves the reaction of ethyl pyrazolo[1,5-a]pyridine-3-carboxylate with 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride under basic conditions.
Biological Activity Overview
The biological activities of this compound have been evaluated across various studies. Key activities include:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent against various bacterial strains.
- Anticancer Properties : In vitro studies indicate that it exhibits cytotoxicity against several cancer cell lines.
- Anti-inflammatory Effects : The compound has been investigated for its ability to inhibit pro-inflammatory cytokines.
Antimicrobial Activity
A study assessed the antimicrobial properties of several derivatives of pyrazolo[1,5-a]pyridine compounds. This compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested .
Anticancer Activity
In vitro cytotoxicity assays were performed on human cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer). The compound exhibited IC50 values of approximately 15 µM against MCF-7 cells and 20 µM against HepG2 cells. These results suggest that the compound has considerable potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory effects were evaluated using models that measure the inhibition of nitric oxide production in macrophages. This compound showed a dose-dependent reduction in nitric oxide levels with an IC50 value of about 25 µM .
The proposed mechanism of action for this compound involves multiple pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and tumor progression.
- Modulation of Cell Signaling Pathways : It is suggested that the compound alters key signaling pathways related to cell proliferation and apoptosis.
Case Studies
Case studies have highlighted the effectiveness of this compound in specific therapeutic areas:
Case Study 1: Anticancer Efficacy
A recent study evaluated a series of pyrazolo[1,5-a]pyridine derivatives for their anticancer properties. Among them, this compound was noted for its superior activity against resistant cancer cell lines compared to standard chemotherapeutics .
Case Study 2: Anti-inflammatory Action
In vivo studies demonstrated that administration of this compound significantly reduced inflammation in animal models induced by carrageenan. The results indicated a marked decrease in paw edema compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
